

Stability and storage of 3-Bromo-2-iodo-4-methyl-5-nitropyridine

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Compound of Interest

Compound Name: 3-Bromo-2-iodo-4-methyl-5-nitropyridine

Cat. No.: B1438974

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An In-Depth Technical Guide to the Stability and Storage of **3-Bromo-2-iodo-4-methyl-5-nitropyridine**

Introduction

3-Bromo-2-iodo-4-methyl-5-nitropyridine is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug development. Its complex arrangement of electron-withdrawing and sterically demanding substituents—a nitro group, a bromine atom, and an iodine atom—on the pyridine core makes it a valuable intermediate for constructing complex molecular architectures. However, these same features contribute to its chemical reactivity and necessitate a thorough understanding of its stability profile to ensure its integrity during storage and handling. This guide provides a comprehensive overview of the factors influencing the stability of **3-Bromo-2-iodo-4-methyl-5-nitropyridine**, offering field-proven protocols and scientifically-grounded recommendations for its long-term storage and safe handling.

Chemical Identity and Physicochemical Properties

A precise understanding of the molecule's properties is fundamental to predicting its behavior.

- Chemical Name: **3-bromo-2-iodo-4-methyl-5-nitropyridine**[\[1\]](#)
- CAS Number: 1150618-06-6[\[2\]](#)[\[3\]](#)

- Molecular Formula: C₆H₄BrN₂O₂[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 342.92 g/mol [\[1\]](#)
- Appearance: Typically a white to off-white or light yellow solid/powder[\[3\]](#)[\[4\]](#)

The structure combines a pyridine ring, a known aromatic heterocycle, with several key functional groups that dictate its stability:

- Iodo Group (C-I): The carbon-iodine bond is the weakest among the carbon-halogen bonds. This makes the iodine atom a good leaving group and susceptible to nucleophilic displacement. It is also the primary site of potential light-induced degradation (photolysis).
- Bromo Group (C-Br): More stable than the C-I bond, but still contributes to the overall reactivity of the molecule.
- Nitro Group (NO₂): A strong electron-withdrawing group that deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Nitroaromatic compounds are also known to be susceptible to reduction and can be light-sensitive.
- Pyridine Ring: The nitrogen atom in the ring provides a site for potential protonation or alkylation and influences the electronic distribution of the entire molecule.

Assessed Stability Profile

While specific kinetic data for this exact molecule is not publicly available, a stability profile can be constructed based on the known reactivity of its constituent functional groups and data from closely related halonitropyridines.

Thermal Stability

The compound exhibits moderate thermal stability. Synthetic procedures indicate it can withstand temperatures of up to 80°C for short periods in a reaction medium[\[5\]](#). However, prolonged exposure to elevated temperatures is not recommended. The primary risk is the cleavage of the C-I bond, which has the lowest bond dissociation energy.

Photostability

Nitroaromatic compounds and iodo-substituted aromatics are often sensitive to UV and visible light. The energy from light absorption can be sufficient to induce homolytic cleavage of the carbon-iodine bond, leading to the formation of radical species. These radicals can then initiate a cascade of secondary reactions, resulting in discoloration (often turning yellow or brown) and the formation of impurities. Therefore, protection from light is a critical requirement.

Hydrolytic and Oxidative Stability

The compound should be considered sensitive to moisture and strong oxidizing agents.

- **Hydrolysis:** While stable in neutral aqueous solutions for short durations (e.g., during aqueous workup in synthesis[5]), prolonged exposure to moisture, especially under acidic or basic conditions, can lead to nucleophilic substitution of the halogen atoms, particularly the iodo group.
- **Oxidation:** The pyridine ring and its substituents are generally stable to common atmospheric oxygen. However, storage with strong oxidizing agents should be avoided as it could lead to degradation, potentially forming N-oxides or other oxidized species[6].

Chemical Compatibility

Due to its electrophilic nature, **3-Bromo-2-iodo-4-methyl-5-nitropyridine** is incompatible with:

- **Strong Bases:** Can promote nucleophilic substitution or other degradation pathways.
- **Strong Reducing Agents:** Can reduce the nitro group to an amino group or other reduced nitrogen species.
- **Strong Oxidizing Agents:** Can lead to unwanted side reactions[6].
- **Nucleophiles:** Amines, thiols, and other nucleophiles can displace the iodo or bromo substituents.

Recommended Storage and Handling Protocols

Based on the stability profile, a multi-faceted approach to storage is required to preserve the purity and integrity of the compound.

Core Storage Recommendations

The following table summarizes the optimal and acceptable storage conditions.

Parameter	Recommended Condition	Rationale
Temperature	2-8°C (Refrigerated) ^[3]	Minimizes thermal degradation and slows the rate of potential decomposition reactions.
Atmosphere	Inert Gas (Argon or Nitrogen) ^{[7][8]}	Displaces oxygen and moisture, preventing oxidative and hydrolytic degradation.
Light	Amber Vial / Opaque Container ^[7]	Protects the compound from light-induced degradation (photolysis) of the C-I bond.
Container	Tightly Sealed, Dry Glass Vial ^{[9][10][11][12]}	Prevents ingress of moisture and atmospheric contaminants. Glass is preferred for its inertness.

Step-by-Step Protocol for Aliquoting and Storage

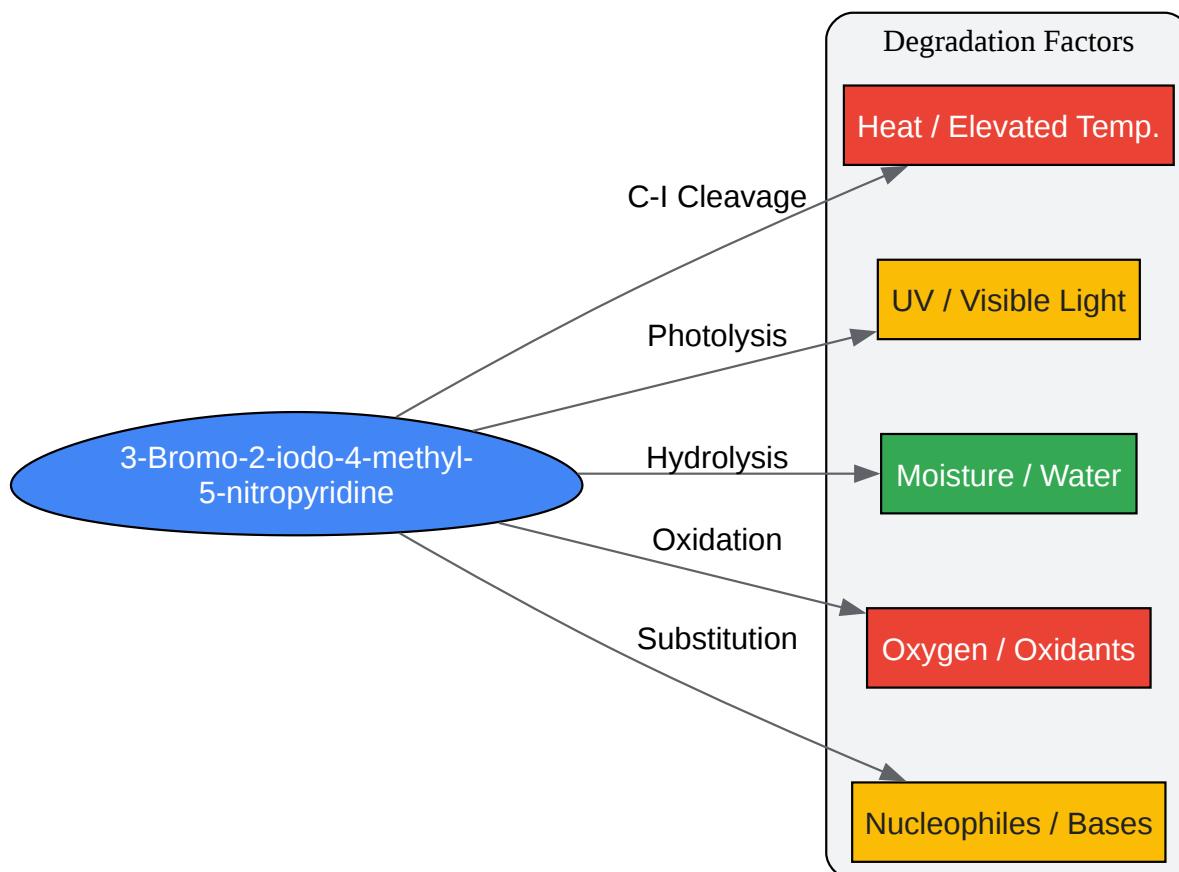
This protocol ensures minimal exposure to deleterious environmental factors.

- Preparation: Move the main stock container from refrigerated storage to a desiccator at room temperature for at least 1-2 hours. This prevents condensation from forming on the cold container when opened.
- Inert Environment: Perform all manipulations within a glove box or glove bag purged with an inert gas (argon or nitrogen). If unavailable, work quickly in a fume hood with low ambient humidity.

- **Aliquoting:** Open the main container and quickly weigh the desired amount of the compound into a pre-labeled, tared amber glass vial.
- **Sealing:** Place the cap on the aliquot vial. For long-term storage, seal the cap with paraffin film as an extra barrier against moisture and air.
- **Inerting:** Before sealing the main stock container, flush the headspace with a gentle stream of inert gas for 15-30 seconds.
- **Final Storage:** Tightly seal the main stock container, wrap the cap with paraffin film, and promptly return it to the 2-8°C storage location. Place the newly created aliquot in the same refrigerated storage.
- **Documentation:** Record the date of aliquoting and the new quantity in your laboratory inventory system.

Visualization of Stability and Handling Factors Influencing Stability

The following diagram illustrates the key external factors that can compromise the integrity of **3-Bromo-2-iodo-4-methyl-5-nitropyridine**.

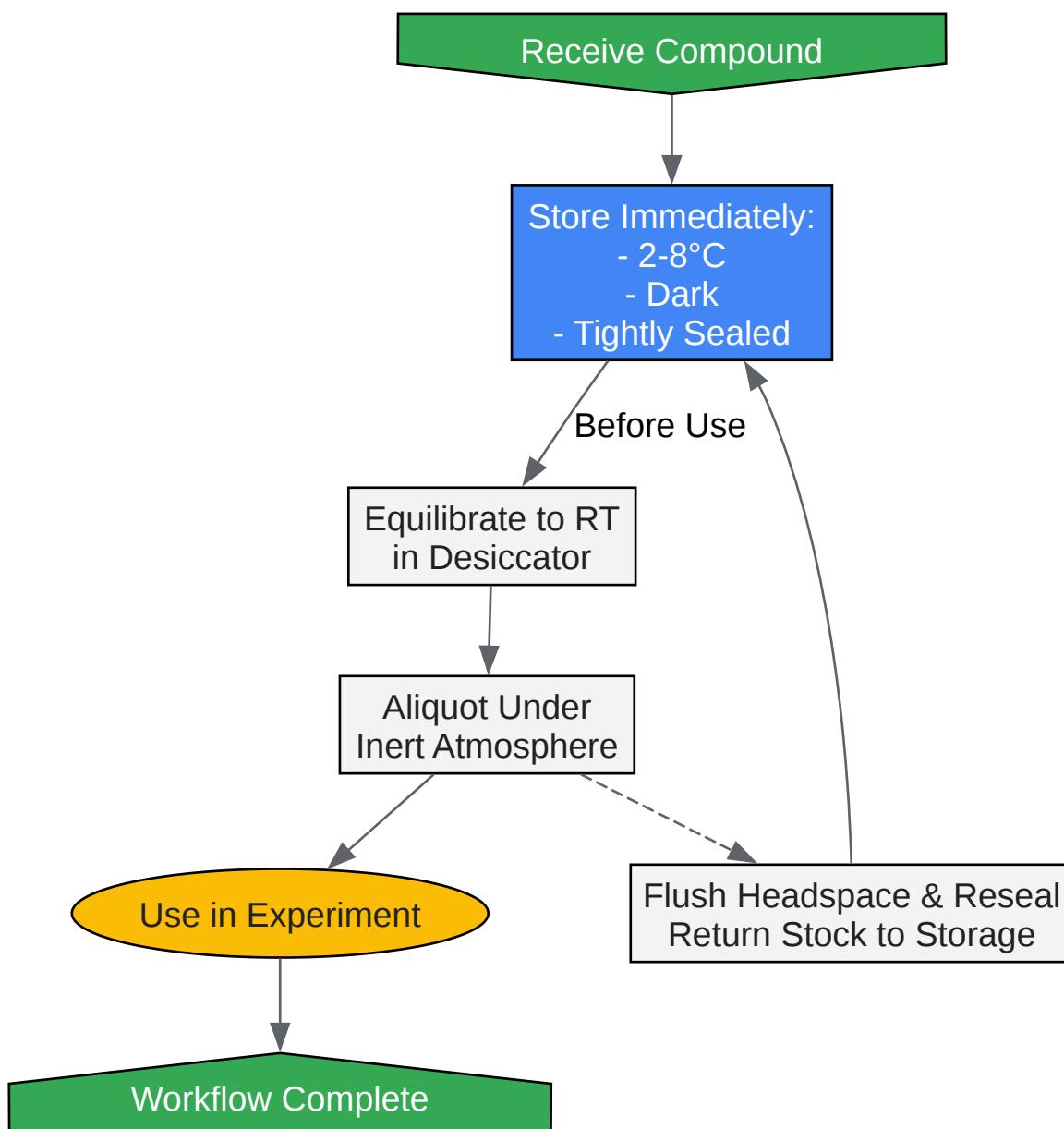


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Caption: Key environmental factors leading to the degradation of the target compound.

Recommended Handling and Storage Workflow

This workflow provides a logical sequence for maintaining compound integrity from receipt to use.

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Caption: A self-validating workflow for the proper handling and storage of the compound.

Conclusion and Final Recommendations

The stability of **3-Bromo-2-iodo-4-methyl-5-nitropyridine** is governed by the inherent reactivity of its iodo, bromo, and nitro functionalities. While moderately stable, its long-term integrity is critically dependent on strict adherence to proper storage and handling protocols.

The primary threats to its purity are light, elevated temperatures, and atmospheric

moisture/oxygen. By implementing the recommendations outlined in this guide—specifically, refrigerated storage in a dark, dry, and inert environment—researchers can confidently preserve the quality of this valuable reagent, ensuring the reliability and reproducibility of their experimental outcomes.

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